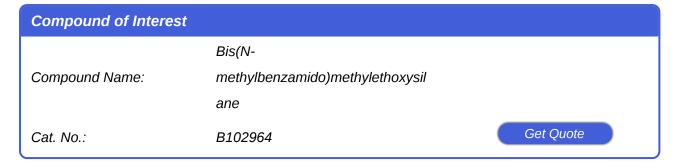


# Technical Guide: Synthesis and Purification of Bis(N-methylbenzamido)methylethoxysilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of **Bis(N-methylbenzamido)methylethoxysilane** (C19H24N2O3Si). Due to the limited availability of published data for this specific compound, the following protocols are based on established principles of organic and organosilicon chemistry, drawing parallels from the synthesis of analogous aminosilane compounds.

## **Synthesis Overview**

The proposed synthesis of **Bis(N-methylbenzamido)methylethoxysilane** involves the reaction of N-methylbenzamide with dichloromethylethoxysilane. This reaction is a nucleophilic substitution at the silicon center, where the nitrogen atom of N-methylbenzamide displaces the chlorine atoms of the silane. A tertiary amine, such as triethylamine, is utilized as a hydrogen chloride scavenger to drive the reaction to completion.

**Reaction Scheme:** 

2 C8H9NO + C3H8Cl2OSi → C19H24N2O3Si + 2 HCl

N-methylbenzamide + Dichloromethylethoxysilane → **Bis(N-methylbenzamido)methylethoxysilane** + Hydrogen Chloride



# Experimental Protocols Synthesis of Bis(Nmethylbenzamido)methylethoxysilane

#### Materials:

Material	Formula	Molar Mass ( g/mol )	Quantity	Moles
N- methylbenzamid e	C8H9NO	135.16	27.03 g	0.20
Dichloromethylet hoxysilane	C3H8Cl2OSi	159.09	15.91 g	0.10
Triethylamine	(C2H5)3N	101.19	22.26 g (30.6 mL)	0.22
Anhydrous Toluene	С7Н8	-	500 mL	-

#### Procedure:

- A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
- The flask is charged with N-methylbenzamide (0.20 mol) and anhydrous toluene (300 mL).
- The mixture is stirred until the N-methylbenzamide is completely dissolved.
- Triethylamine (0.22 mol) is added to the solution.
- A solution of dichloromethylethoxysilane (0.10 mol) in anhydrous toluene (200 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
- After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C)
  and maintained at this temperature for 8 hours.



- The reaction is monitored for completion by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

# Purification of Bis(N-methylbenzamido)methylethoxysilane

#### Procedure:

- The cooled reaction mixture is filtered to remove the triethylamine hydrochloride salt that has precipitated.
- The filter cake is washed with two portions of 50 mL of anhydrous toluene.
- The filtrate and washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude oil is then purified by vacuum distillation.
- Alternatively, for higher purity, the crude product can be purified by column chromatography
  on silica gel using a hexane-ethyl acetate gradient.

## **Data Presentation**

Table 1: Hypothetical Physical and Chemical Properties

Property	Value
Molecular Formula	C19H24N2O3Si
Molecular Weight	356.49 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	Not available
Solubility	Soluble in toluene, dichloromethane, ethyl acetate. Insoluble in water.



Table 2: Hypothetical Synthesis and Purification Data

Parameter	Value
Theoretical Yield	35.65 g
Actual Yield (Post-distillation)	28.52 g
Percent Yield	80%
Purity (by GC-MS)	>98%

## **Visualization of Workflows**

Caption: Workflow for the synthesis and purification of **Bis(N-methylbenzamido)methylethoxysilane**.

Caption: Logical relationship of the synthesis and purification process.

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